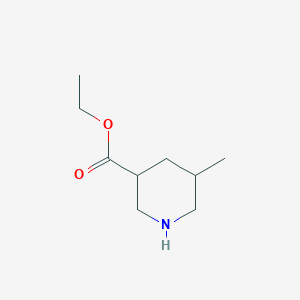

ethyl 5-methylpiperidine-3-carboxylate

Description

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethyl 5-methylpiperidine-3-carboxylate |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

WWAAFWNXIATGST-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(CNC1)C |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–100°C | ↑ Yield |

| Hydrogen Pressure | 4–5 MPa | ↑ Conversion |

| Catalyst Loading | 1–5 wt% Pd/C | ↑ Rate |

| Reaction Time | 3–4 hours | Minimal effect |

Industrial-scale implementations (e.g., Example 2 in CN102174011A) demonstrate 96.8% yield using 4-pyridinecarboxylic acid, water, and Pd/C at 100°C and 5 MPa. Post-reaction processing involves filtration, solvent removal, and crystallization with methanol to isolate the product.

Stereoselective Synthesis via Chiral Catalysis

Chiral resolution is critical for obtaining enantiomerically pure ethyl 5-methylpiperidine-3-carboxylate. A two-step process is described in US4435572A:

-

Formation of Ethyl 4-(3'-Methoxyphenyl)piperidine-3-carboxylate :

-

3-Methoxybenzaldehyde undergoes condensation with ethyl acrylate, followed by cyclization to form a piperidine intermediate.

-

-

Reductive Methylation :

This method emphasizes the importance of steric hindrance and temperature control (0–25°C) to preserve stereochemical integrity.

Multicomponent Reactions for Industrial Scalability

The patent CN103508959A outlines a scalable approach using sodium hydride (NaH) and dimethyl carbonate in dimethylformamide (DMF) . While originally designed for pyrazole esters, analogous conditions apply to piperidine systems:

Reaction Scheme :

Optimized Conditions :

-

Molar ratio of dimethyl carbonate to carboxylic acid: 3:1–8:1

-

NaH loading: 10–50% of substrate molarity

Post-reaction purification involves ethyl acetate extraction and column chromatography , ensuring >98% purity.

Decarboxylation and Esterification Pathways

Gas-phase elimination studies (Wiley, 2006) reveal that β-amino acids like 5-methylpiperidine-3-carboxylic acid undergo rapid decarboxylation at elevated temperatures (369–450°C). This insight informs a two-step synthesis:

-

Decarboxylation : Thermal decomposition of the carboxylic acid precursor.

-

Esterification : Reaction with ethanol in acidic media (e.g., H2SO4) to form the ethyl ester.

Kinetic Data :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–97 | 98–99 | High | Moderate |

| Chiral Catalysis | 40–50 | 95–97 | Low | High |

| Multicomponent Reaction | 65–90 | 97–99 | Moderate | Low |

| Decarboxylation | 70–85 | 90–95 | High | High |

Catalytic hydrogenation and multicomponent reactions are preferred for industrial applications due to balance between yield and cost. Chiral methods, while lower yielding, are indispensable for enantioselective synthesis .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-methylpiperidine-3-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it valuable in the development of drugs that target the central nervous system and other therapeutic areas.

Case Study: CNS-Active Compounds

Research has demonstrated that derivatives of this compound exhibit activity against various neurological disorders. For instance, modifications to this compound have led to the synthesis of new analgesics with improved efficacy and reduced side effects compared to existing medications.

Organic Synthesis

The compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules. Its versatility allows chemists to explore various synthetic pathways, leading to the development of novel chemical entities.

Data Table: Synthetic Applications

Biological Studies

This compound is also employed in biological studies to investigate its potential pharmacological effects. Research indicates that it may function as an enzyme inhibitor or receptor modulator.

Case Study: Enzyme Inhibition

In vitro studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

Industrial Applications

Beyond its academic applications, this compound finds use in the production of specialty chemicals and materials. Its properties make it suitable for formulating resins and polymers used in various industrial processes.

Data Table: Industrial Uses

| Industrial Application | Description |

|---|---|

| Polymer Production | Used as a monomer for synthesizing specialty polymers |

| Coatings | Serves as a component in protective coatings due to its chemical stability |

| Adhesives | Enhances adhesive formulations through improved bonding properties |

Mechanism of Action

The mechanism of action of ethyl 5-methyl-3-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Ester Groups

Methyl 5-Methylpiperidine-3-Carboxylate

- Structure : Replaces the ethyl ester with a methyl group.

- Synthesis: Prepared via esterification of 5-methylpiperidine-3-carboxylic acid using methanol and thionyl chloride .

- Properties: Lower molecular weight ($ \text{C}8\text{H}{15}\text{NO}_2 $, MW: 157.21 g/mol) and reduced steric bulk compared to the ethyl ester. $ ^1H $ NMR shows a singlet for the methoxy group at δ 3.95 ppm .

- Applications : Used in fragment-based drug discovery due to its compact structure .

Ethyl 5-Hydroxypiperidine-3-Carboxylate Hydrochloride

Substituent Modifications on the Piperidine Ring

Ethyl 3-(4-Chlorophenyl)-1,6-Dimethyl-4-Methylsulfanyl-1H-Pyrazolo[3,4-b]pyridine-5-Carboxylate

- Structure : Incorporates a chlorophenyl group and methylthio substituents, fused to a pyrazolopyridine system.

- Conformation : Exhibits anticlinal (−141.96°) and anti-periplanar (177.00°) orientations for substituents, influencing steric interactions .

- Applications: Potential antimicrobial activity due to the chlorophenyl moiety .

Ethyl 5-Cyano-2-Methyl-6-Thioxo-1,6-Dihydro-3-Pyridinecarboxylate

- Structure: Includes a cyano group and thioxo substituent, altering electronic properties.

- Reactivity: The electron-withdrawing cyano group enhances electrophilicity at the 3-position, facilitating nucleophilic substitutions .

Data Tables for Key Comparisons

Table 1. Physical and Spectral Properties

Research Findings and Trends

- Synthetic Utility : this compound is preferred over methyl analogs for reactions requiring slower ester hydrolysis, enhancing stepwise functionalization .

- Biological Activity: Piperidine derivatives with hydroxyl or cyano substituents show enhanced antimicrobial and antitumor profiles compared to alkyl-substituted variants .

- Safety Considerations : Hydrochloride salts (e.g., ethyl 5-hydroxypiperidine-3-carboxylate HCl) improve stability but require stringent handling due to corrosive hazards .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 5-methylpiperidine-3-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclization or esterification reactions. For example, piperidine derivatives can be prepared by condensing aldehydes with β-keto esters in ethanol under reflux, followed by catalytic hydrogenation or reduction steps. Optimization involves adjusting solvent polarity (e.g., absolute ethanol), temperature (reflux conditions), and stoichiometric ratios of reactants. Piperidine additives may enhance reaction rates by acting as base catalysts . Computational reaction path searches using quantum chemical calculations can predict optimal conditions, reducing trial-and-error approaches .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , ) identifies functional groups and stereochemistry, with characteristic peaks for ester carbonyl (~1730 cm) in IR spectroscopy. X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves crystal structures, providing bond lengths, angles, and spatial arrangements. Elemental analysis and mass spectrometry validate molecular formulas .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity and reaction pathways of this compound in novel synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediates to predict regioselectivity or stereochemical outcomes. For instance, ICReDD’s integrated approach combines quantum mechanics with information science to prioritize reaction conditions. Machine learning algorithms trained on experimental datasets (e.g., solvent effects, catalyst performance) can propose novel synthetic pathways .

Q. How do variations in solvent polarity and temperature affect the stereoselectivity of reactions involving this compound?

- Methodological Answer : Factorial design experiments systematically test variables (e.g., solvent dielectric constant, reflux vs. room temperature). Polar aprotic solvents like DMF may stabilize zwitterionic intermediates, favoring specific diastereomers. Kinetic studies under controlled conditions (e.g., using differential scanning calorimetry) quantify activation energies, while NOESY NMR confirms stereochemical assignments .

Q. How can researchers resolve conflicting data in reaction yields when scaling up synthesis from milligram to gram scales?

- Methodological Answer : Scale-up discrepancies often arise from heat/mass transfer inefficiencies. Use dimensionless scaling parameters (e.g., Reynolds number for mixing) to maintain reaction consistency. Process analytical technologies (PAT) like in-situ FTIR monitor real-time conversion rates. Statistical tools (e.g., ANOVA) identify critical variables (e.g., agitation speed, solvent volume) causing yield variations .

Q. What are the mechanisms behind the catalytic processes involving this compound in asymmetric synthesis?

- Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce asymmetry via non-covalent interactions (H-bonding, π-stacking). Mechanistic studies using deuterium labeling or kinetic isotope effects (KIEs) probe rate-determining steps. Synchrotron X-ray absorption spectroscopy (XAS) tracks metal catalyst oxidation states during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.